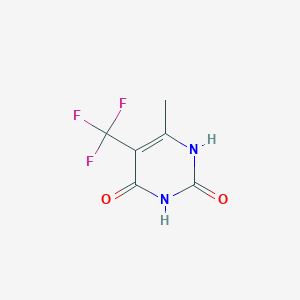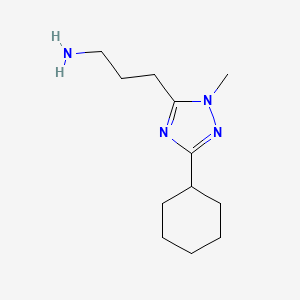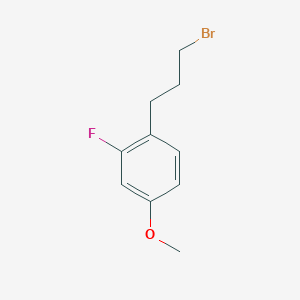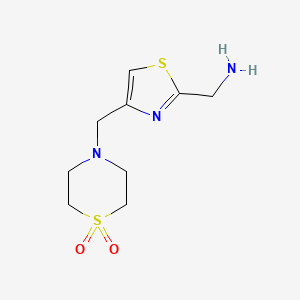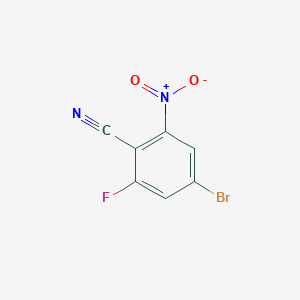
3-(1H-pyrrol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrrol-3-yl)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-3-yl)piperidine typically involves the catalytic hydrogenation of pyrrolylpyridine. One method involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation using palladium on carbon as a catalyst . The reaction conditions include high temperature (130°C) and high pressure (90 atm) for an extended period (48 hours). The presence of hydrochloric acid can enhance the yield by facilitating the conversion to the dihydrochloride form .
Industrial Production Methods
For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst is preferred due to its availability and cost-effectiveness compared to platinum or rhodium catalysts .
化学反応の分析
Types of Reactions
3-(1H-pyrrol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Catalytic hydrogenation can reduce the compound to its saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon is used as a catalyst for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted pyrrolidine and piperidine derivatives.
科学的研究の応用
3-(1H-pyrrol-3-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(1H-pyrrol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
Pyrrole: A five-membered ring with one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Uniqueness
3-(1H-pyrrol-3-yl)piperidine is unique due to its combination of a pyrrole and a piperidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
3-(1H-pyrrol-3-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2 |
InChIキー |
HHRBLWFQKHEBLW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CNC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


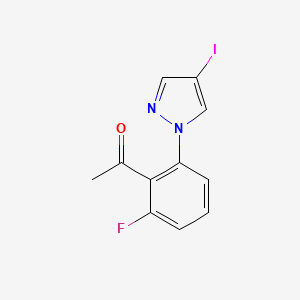
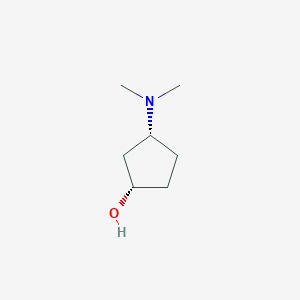
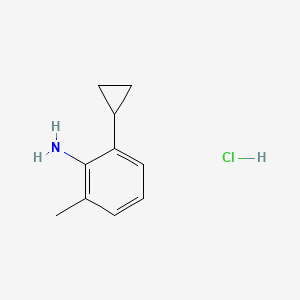
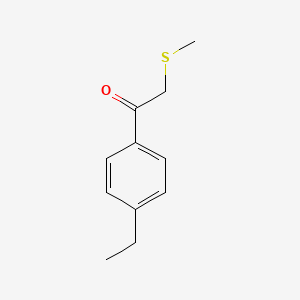
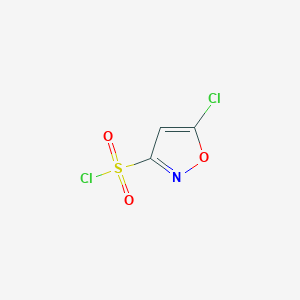
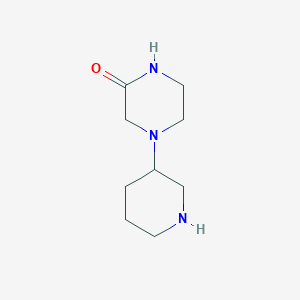
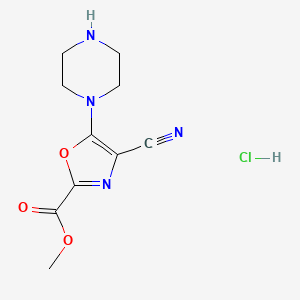
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

